Methylphenylphosphinic acid

Description

The exact mass of the compound Methylphenylphosphinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methylphenylphosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylphenylphosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl(phenyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O2P/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJCJLHZCBFPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323126 | |

| Record name | METHYLPHENYLPHOSPHINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-13-0 | |

| Record name | 4271-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYLPHENYLPHOSPHINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Methylphenylphosphinic acid

An In-depth Technical Guide to the Physical and Chemical Properties of Methylphenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenylphosphinic acid (MPPA) is an organophosphorus compound belonging to the phosphinic acid class. Characterized by a tetrahedral phosphorus center bonded to a methyl group, a phenyl group, a hydroxyl group, and a double-bonded oxygen, it serves as a crucial building block in synthetic organic chemistry. Its structural features, particularly the P-chiral center and the acidic proton, impart unique reactivity and make it a valuable precursor for more complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of methylphenylphosphinic acid, details experimental protocols for its characterization, and explores its relevance in the field of drug development.

Molecular Identity and Structure

A fundamental understanding of a compound begins with its structural and molecular identity.

-

IUPAC Name: methyl(phenyl)phosphinic acid[1]

-

Molecular Formula: C₇H₉O₂P[1]

-

CAS Number: 4271-13-0[1]

-

Synonyms: Phenyl-methyl-phosphinic acid[2]

Molecular Structure

The structure of methylphenylphosphinic acid features a central phosphorus atom, creating a chiral center. The molecule exists as a racemic mixture of two enantiomers.[3] The arrangement of the methyl, phenyl, and hydroxyl groups around the phosphinoyl core dictates its chemical behavior and interactions.

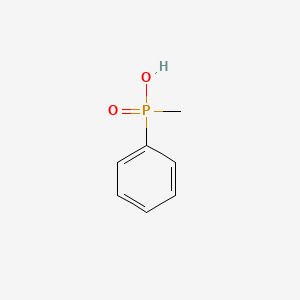

Caption: Molecular structure of Methylphenylphosphinic acid.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in various experimental setups. The key physical descriptors for methylphenylphosphinic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 156.12 g/mol | [1][2] |

| Exact Mass | 156.03401652 Da | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Complexity | 150 | [1] |

| Crystal Structure | Crystallizes as a racemic mixture in the centrosymmetric space group Pbca, featuring O—H⋯O hydrogen bonding that links molecules into continuous chains.[3] | [3] |

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of methylphenylphosphinic acid. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show a doublet for the methyl protons (P-CH₃) due to coupling with the phosphorus nucleus (²J(P,H)). The phenyl protons would appear as multiplets in the aromatic region. The acidic proton (P-OH) may appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The spectrum would show distinct signals for the methyl carbon and the six carbons of the phenyl ring. The carbons will exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant (J(P,C)) depending on the number of bonds separating the nuclei.

-

³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. Methylphenylphosphinic acid is expected to show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of phosphinic acids. Proton coupling would result in a complex multiplet, which simplifies to a singlet upon proton decoupling.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for methylphenylphosphinic acid include:

-

A strong absorption band corresponding to the P=O (phosphoryl) stretching vibration.

-

A broad absorption band in the high-frequency region (typically 2500-3300 cm⁻¹) characteristic of the O-H stretching of the hydrogen-bonded phosphinic acid group.

-

Bands corresponding to C-H stretching of the methyl and phenyl groups.

-

Absorptions related to the P-C and P-O single bonds. PubChem indicates the availability of both FTIR and ATR-IR spectra for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (156.034 Da).[1]

Chemical Properties and Reactivity

Synthesis

Methylphenylphosphinic acid can be synthesized from phenylphosphinic acid. A common laboratory-scale synthesis involves the silylation of phenylphosphinic acid followed by alkylation with an iodomethane.[3]

Caption: General workflow for the synthesis of Methylphenylphosphinic acid.[3]

Acidity

As an acid, it readily donates the proton from its hydroxyl group. The acidity, quantified by its pKa value, is a critical parameter influencing its behavior in solution and its utility as a catalyst or reactant. The pKa can be experimentally determined via potentiometric titration (see Section 5.1).

Reactivity

The reactivity of methylphenylphosphinic acid is centered around the phosphinoyl group.

-

Esterification: The hydroxyl group can be esterified with alcohols to form phosphinate esters.

-

Reactions at the P=O Group: The phosphoryl oxygen can act as a hydrogen bond acceptor and coordinate to metal centers.

-

Derivatization: It serves as a precursor for a wide range of other organophosphorus compounds through reactions that modify the methyl or phenyl groups, or through substitution at the phosphorus center.

Standard Experimental Protocols

Accurate determination of physicochemical properties is essential for research and development. The following sections detail standardized protocols for measuring pKa and aqueous solubility.

Protocol for Determining pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base while monitoring the pH. The pKa is the pH at the half-equivalence point.[5][6]

Causality: Potentiometric titration is a highly precise technique for determining pKa values.[7] The gradual addition of a titrant (strong base) neutralizes the weak acid, and the resulting pH change, when plotted, produces a sigmoid curve. The inflection point of this curve corresponds to the equivalence point, where moles of base equal the initial moles of acid. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the acid is exactly half-neutralized ([A⁻] = [HA]), the pH of the solution is equal to the pKa of the acid.[5]

Caption: Experimental workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Preparation:

-

Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[8]

-

Accurately weigh a sample of methylphenylphosphinic acid and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).[8]

-

Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

-

-

Titration:

-

Place the acid solution in a beaker on a magnetic stirrer and immerse the calibrated pH electrode.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.[5]

-

Continue this process until the pH has risen significantly and begins to plateau (e.g., pH > 10).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence point, which is the point of steepest slope (the inflection point) on the curve. This can be determined visually or by taking the first derivative of the curve.

-

Determine the volume of titrant at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

-

The pH of the solution at this half-equivalence point is equal to the pKa of methylphenylphosphinic acid.[5][8]

-

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the solute in solution. By adding an excess of the solid compound to the solvent and agitating for an extended period, the system reaches a state of saturation.[9] Subsequent analysis of the supernatant provides the concentration of the dissolved compound, which, by definition, is its solubility under the specified conditions (e.g., temperature and pH).

Caption: Experimental workflow for solubility determination via the shake-flask method.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid methylphenylphosphinic acid to a vial or flask containing a known volume of the desired aqueous solvent (e.g., deionized water or a specific pH buffer). The presence of excess solid should be visually apparent.[9]

-

-

Equilibration:

-

Seal the container to prevent solvent evaporation.

-

Place the container in a shaker or agitator set to a constant, controlled temperature (e.g., 25 °C for standard solubility or 37 °C for biopharmaceutical relevance).[9]

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).

-

-

Sample Analysis:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a syringe filter (e.g., 0.22 µm PTFE).

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Determine the concentration of methylphenylphosphinic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculate the original concentration in the undissolved sample, which represents the solubility.

-

Applications in Drug Development

Phosphinic acids and their derivatives are a versatile class of compounds in medicinal chemistry due to their ability to act as stable mimics of tetrahedral transition states in enzymatic reactions.[10] This makes them valuable scaffolds for the design of enzyme inhibitors.[11]

-

Enzyme Inhibitors: The phosphinate moiety can chelate metal ions in the active sites of metalloenzymes or act as a transition-state analog for hydrolytic enzymes, making phosphinic acid derivatives potent inhibitors for targets in various diseases.[10]

-

Bioisosteres: The phosphinic acid group can serve as a bioisostere for carboxylic acids or phosphate groups, offering modified physicochemical properties such as acidity, lipophilicity, and metabolic stability, which can be advantageous in drug design.

-

Synthetic Intermediates: Methylphenylphosphinic acid is a building block for creating more complex phosphinate-containing molecules. The chemical transformations of phosphinic acids are a mature field of research, providing numerous pathways to valuable pharmaceutical compounds.[12] The broad utility of phosphinic acids has led to their investigation in agents targeting diseases such as HIV, influenza, Alzheimer's, and cancer.[11]

Safety and Handling

According to the aggregated GHS information, methylphenylphosphinic acid is classified as a warning-level hazard.[1]

Handling Recommendations:

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place in a tightly sealed container.

References

-

PubChem. (n.d.). Methylphenylphosphinic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Determining pKa of Weak Acid Experiment. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Grokipedia. (n.d.). Methylphosphinic acid. Retrieved from [Link]

-

PubChem. (n.d.). P-(4-Methylphenyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of hydroxymethylphenylphosphinic acid. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Retrieved from [Link]

-

JoVE. (2015). Video: Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). phosphinic acid, [4-(dimethylamino)-2-methylphenyl]-, sodium salt. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylphosphinic acid. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Methylphosphonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylphosphonic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for:. Retrieved from [Link]

-

PMC. (n.d.). Methyl(phenyl)phosphinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl diphenylphosphinite. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methylphosphonic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]

-

PubMed. (n.d.). Phosphinic acids: current status and potential for drug discovery. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phosphinic acid, diphenyl-. Retrieved from [Link]

-

PubMed. (n.d.). Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. Retrieved from [Link]

-

PubChem. (n.d.). Phenylphosphonic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Methylphenylphosphinic acid | C7H9O2P | CID 345468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Methyl(phenyl)phosphinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. scribd.com [scribd.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. grokipedia.com [grokipedia.com]

- 11. Phosphinic acids: current status and potential for drug discovery [pubmed.ncbi.nlm.nih.gov]

- 12. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methylphenylphosphinic Acid (CAS 4271-13-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenylphosphinic acid, identified by CAS number 4271-13-0, is an organophosphorus compound with a growing presence in the fields of synthetic chemistry and materials science. Its structural features, combining a phenyl and a methyl group attached to a phosphorus center, impart unique chemical properties that make it a valuable intermediate and building block. This guide provides a comprehensive overview of its properties, synthesis, hazards, and potential applications, offering a critical resource for professionals working with this compound.

Chemical and Physical Properties

Methylphenylphosphinic acid is a solid at room temperature with a defined set of physicochemical properties crucial for its handling and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 4271-13-0 | [1] |

| Molecular Formula | C₇H₉O₂P | [1] |

| Molecular Weight | 156.12 g/mol | [1] |

| Melting Point | 132-134 °C | |

| Boiling Point | 373.9 °C at 760 mmHg | |

| Density | 1.2 g/cm³ | |

| Flash Point | 179.9 °C | |

| Refractive Index | 1.522 |

Synthesis of Methylphenylphosphinic Acid

One common approach involves the reaction of organometallic reagents with phosphorus compounds. For instance, the reaction of a Grignard reagent with a phosphite can yield a dialkylphosphine oxide, which is then oxidized to the phosphinic acid.[2] However, this method is more suitable for symmetrical phosphinic acids.[2]

Another strategy involves the oxidation of phosphinites.[2] The required phosphinite precursors can sometimes be accessed through transesterification reactions.[2] The final step is typically an acidic hydrolysis to yield the free phosphinic acid.[2]

A two-step procedure has been described for a related compound, hydroxymethylphenylphosphinic acid, which involves the reaction of dichlorophenylphosphine with water to form phenylphosphinic acid, followed by a reaction with paraformaldehyde.[3] This suggests that dichlorophenylphosphine could be a potential starting material for the synthesis of methylphenylphosphinic acid as well, likely through a different reaction pathway involving methylation.

Diagram: General Synthetic Approach for Phosphinic Acids

Caption: General synthetic pathways to phosphinic acids.

Hazards and Safety Information

Methylphenylphosphinic acid is classified as an irritant.[1] Understanding and adhering to safety protocols is paramount when handling this chemical.

GHS Hazard Classification

According to aggregated GHS information, methylphenylphosphinic acid is classified as follows:

-

Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

-

Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.[1]

Precautionary Statements

The following precautionary statements are advised:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Toxicological Data

Safe Handling and Experimental Protocols

Given its hazardous nature, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Diagram: Safe Handling Workflow

Caption: A simplified workflow for the safe handling of Methylphenylphosphinic Acid.

Applications and Research Interest

The unique structure of methylphenylphosphinic acid and phosphinic acids, in general, has led to their exploration in several areas of research and development.

Coordination Chemistry and Materials Science

Phosphinic acids are utilized in the synthesis of coordination polymers.[5] The phosphinic acid group can act as a linker between metal centers, leading to the formation of novel materials with potentially interesting catalytic, magnetic, or porous properties.

Drug Discovery and Medicinal Chemistry

Phosphinic acid derivatives are recognized for their diverse biological activities and are considered a versatile tool in the development of new medicinal agents.[6] They have been investigated for a wide range of pharmacological activities, including as anti-inflammatory, anti-Alzheimer, and antimicrobial agents.[6] The phosphinic acid moiety can act as a stable mimic of a tetrahedral transition state in enzymatic reactions, making it a valuable pharmacophore in the design of enzyme inhibitors.

Phenylphosphonic acid, a related compound, has been shown to be an effective catalyst in multicomponent reactions for the synthesis of biologically active molecules, such as α-aminophosphonates, which are structural analogs of α-amino acids.[7] This suggests that methylphenylphosphinic acid could also have potential applications as a catalyst in pharmaceutical synthesis.

Analytical Methods

The analysis of methylphenylphosphinic acid would likely employ standard chromatographic techniques. While specific methods for this compound are not detailed in the available literature, methods for similar compounds can be adapted.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) would be a suitable method for its analysis and purification.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the acidic proton would likely be necessary to increase volatility.[9]

Conclusion

Methylphenylphosphinic acid (CAS 4271-13-0) is a compound of interest for researchers in synthetic and medicinal chemistry. While its direct toxicological profile is not extensively documented, its classification as an irritant necessitates careful handling and adherence to strict safety protocols. The potential for this and other phosphinic acids in the development of new materials and pharmaceuticals is significant, warranting further investigation into its synthesis, reactivity, and biological activity. This guide serves as a foundational resource for professionals to work with this compound safely and effectively.

References

-

Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Methylphenylphosphinic acid. National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of hydroxymethylphenylphosphinic acid. Retrieved January 21, 2026, from [Link]

-

PPRTV Library. (2009). Provisional Peer-Reviewed Toxicity Values for Methyl phosphonic acid. Retrieved January 21, 2026, from [Link]

-

PubMed Central. (n.d.). Methyl(phenyl)phosphinic acid. National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

PubMed. (n.d.). Phosphinic acids: current status and potential for drug discovery. National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

SIELC Technologies. (2018). Phenylphosphonic acid. Retrieved January 21, 2026, from [Link]

-

PubMed. (2020). Methodological aspects of methylphosphonic acid analysis: Determination in river and coastal water samples. National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

- 1. Methylphenylphosphinic acid | C7H9O2P | CID 345468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. Methyl(phenyl)phosphinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Phenylphosphonic acid | SIELC Technologies [sielc.com]

- 9. Methodological aspects of methylphosphonic acid analysis: Determination in river and coastal water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in Phosphinic Acids: From Fundamental Principles to Practical Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphinic acids, characterized by the R₂P(O)H functional group, are pivotal compounds in synthetic chemistry and drug discovery. Their utility is profoundly influenced by a fascinating chemical behavior: prototropic tautomerism. This guide provides a comprehensive exploration of the dynamic equilibrium between the predominant, tetracoordinated pentavalent (P(V)) phosphinic acid form and its highly reactive, tricoordinated trivalent (P(III)) phosphinous acid tautomer. We will dissect the thermodynamic and kinetic principles governing this equilibrium, detail the profound influence of electronic and solvent effects, and outline the modern spectroscopic and computational methodologies employed for its characterization. By understanding the causality behind this tautomeric shift, researchers can better harness the unique reactivity of the P(III) form in synthesis and rationally design phosphinic acid-based molecules with tailored biological activities.

The Core Concept: A Tale of Two Tautomers

Phosphinic acids and their derivatives, such as H-phosphinates and secondary phosphine oxides, exhibit a prototropic tautomeric equilibrium. The hydrogen atom directly bonded to phosphorus can migrate to the phosphoryl oxygen, converting the tetracoordinated P(V) species into a tricoordinated P(III) species.[1]

-

Phosphinic Acid (P(V) form): The thermodynamically more stable and dominant tautomer. It features a tetrahedral phosphorus atom with a double bond to oxygen and a direct P-H bond.

-

Phosphinous Acid (P(III) form): The less stable but kinetically more reactive tautomer. It contains a trivalent phosphorus atom with a P-OH group and a lone pair of electrons, making it an effective nucleophile and ligand.[1]

While the equilibrium overwhelmingly favors the P(V) form in most cases, the accessibility of the P(III) tautomer is the key to the reactivity of these compounds in numerous chemical transformations.[1][2]

Caption: The prototropic tautomeric equilibrium in phosphinic acids.

Factors Governing the Tautomeric Equilibrium

The position of the P(V) <=> P(III) equilibrium is not static; it is dynamically influenced by a combination of electronic and environmental factors. Understanding these influences allows for the predictable manipulation of tautomer populations.

The Decisive Role of Substituents

The electronic nature of the substituents (R¹, R²) attached to the phosphorus atom has the most significant impact on the relative stability of the two tautomers.

-

Electron-Withdrawing Groups (EWGs): Substituents such as trifluoromethyl (CF₃) or perfluorophenyl (C₆F₅) dramatically stabilize the P(III) tautomer.[1][3] This stabilization is so pronounced that for compounds like (CF₃)₂P(O)H, the equilibrium can be shifted significantly towards the trivalent phosphinous acid form.[1][3]

-

Electron-Donating Groups (EDGs): Alkyl and other electron-releasing groups increase the electron density on the phosphorus atom, further stabilizing the pentavalent P(V) form and shifting the equilibrium away from the P(III) tautomer.[1][4]

-

Aryl Groups: Phenyl groups are known to increase the rate of tautomerization compared to alkyl groups, facilitating faster interconversion between the two forms.[5]

Caption: Influence of electronic effects on the tautomeric equilibrium.

Solvent Effects: The Stabilizing Environment

The surrounding solvent medium can modulate the tautomeric equilibrium, primarily by differential solvation of the two forms.[6]

-

Polarity: More polarized solvents can preferentially stabilize the more polar tautomer.[3] Computational studies have shown a logarithmic relationship between the solvent's relative permittivity and the stability of the P(V) form.[1]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with both tautomers, but the nature of these interactions differs, potentially shifting the equilibrium. It is crucial to note that trace amounts of water in a solvent can also act as a catalyst for interconversion, complicating the interpretation of pure solvent effects.[1]

Table 1: Summary of Factors Influencing Tautomerism

| Factor | Influence on P(V) <=> P(III) Equilibrium | Causality |

| Electron-Withdrawing Substituents | Shifts toward P(III) | Stabilizes the electron-rich trivalent phosphorus center. |

| Electron-Donating Substituents | Shifts toward P(V) | Destabilizes the P(III) tautomer relative to the P(V) form. |

| Increasing Solvent Polarity | Generally stabilizes the more polar species | Differential solvation energies can alter the free energy difference (ΔG) between tautomers.[7] |

| Protic/H-Bonding Solvents | Can shift equilibrium and/or catalyze interconversion | Specific hydrogen-bond interactions with P=O and P-OH groups.[1] |

Mechanistic Pathways for Interconversion

The high reactivity of phosphinic acids, which relies on the P(III) form, seems contradictory to the high stability of the P(V) form. This is resolved by understanding the mechanisms of interconversion, which provide low-energy pathways to access the reactive tautomer.

-

Intramolecular Pathway: A direct, uncatalyzed 1,2-proton shift from phosphorus to oxygen proceeds through a highly strained three-membered ring transition state. This pathway has a prohibitively high activation energy barrier (around 240–260 kJ/mol) and is not considered a viable mechanism at room temperature.[1][5]

-

Intermolecular Pathways: The presence of other molecules drastically lowers the activation energy.

-

Self-Catalysis (Dimer/Trimer): Two or three phosphinic acid molecules can form a cyclic transition state, allowing for a concerted proton exchange. These multimolecular pathways are energetically similar to water-promoted tautomerization and represent a feasible route.[3]

-

Solvent/Catalyst-Mediated: Molecules like water or alcohols can act as a proton shuttle, bridging the P-H and P=O moieties and facilitating the proton transfer through a lower-energy transition state.[1][8] Bases can also catalyze the tautomerization by deprotonating the P-H bond.[1]

-

Caption: Energetic feasibility of tautomerization mechanisms.

Analytical and Computational Characterization

A combination of experimental and theoretical methods is essential for a complete understanding of phosphinic acid tautomerism.

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is the most powerful experimental technique for studying this equilibrium. The P(V) and P(III) tautomers have distinct chemical shifts and coupling constants, allowing for their direct observation and quantification.

Protocol: ³¹P NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed sample of the phosphinic acid derivative in the desired deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a clean NMR tube. For quantitative analysis, an internal standard may be added.

-

Instrument Setup:

-

Tune the NMR spectrometer to the ³¹P frequency.

-

Use a proton-decoupled pulse sequence to obtain singlet peaks for each phosphorus environment, simplifying the spectrum.

-

Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the phosphorus nuclei) to allow for full relaxation and ensure accurate integration.

-

-

Data Acquisition: Acquire the ³¹P NMR spectrum at a controlled temperature. The equilibrium position can be temperature-dependent.

-

Spectral Analysis:

-

Identify the distinct signals corresponding to the P(V) and P(III) tautomers. The P(V) species typically appear at a different chemical shift from the P(III) species.

-

In a proton-coupled spectrum, the P(V) tautomer will show a large one-bond P-H coupling constant (¹JPH), while the P(III) tautomer will show a smaller two-bond P-O-H coupling if observable.

-

-

Quantification: Integrate the areas of the respective ³¹P signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the equilibrium mixture under the measured conditions.

-

Causality Check: Repeat the experiment in different solvents or at different temperatures to observe shifts in the equilibrium, validating the influence of environmental factors.

Self-Validating System: Computational Chemistry

Quantum chemical calculations, especially using Density Functional Theory (DFT), provide invaluable insights that complement experimental data.[1][3][4] These methods create a self-validating system where experimental observations can be explained by first-principles calculations.

Caption: Workflow for computational analysis of tautomerism.

Implications in Synthesis and Drug Development

The study of phosphinic acid tautomerism is not merely an academic exercise; it has profound practical consequences.

Synthetic Chemistry

The dual nature of phosphinic acids makes them versatile reagents. While they are stored as the stable P(V) form, their reactivity often proceeds through the transient P(III) tautomer. For example, the P(III) form is essential for:

-

Coordination Chemistry: Acting as a P-donor ligand to transition metals.[1]

-

Nucleophilic Additions: Participating in reactions like the Pudovik or Kabachnik-Fields reaction for the synthesis of α-aminophosphinic acids.[9][10]

-

Palladium-Catalyzed Cross-Coupling: Reactions involving P-H compounds often leverage the reactivity of the trivalent form.[11]

Drug Discovery and Medicinal Chemistry

Phosphinic acids are highly valued in drug design as stable bioisosteres of carboxylic acids and phosphate esters.[12][13][14] Their tetrahedral geometry can mimic the transition state of enzymatic reactions, making them potent enzyme inhibitors.[13] The tautomeric equilibrium can influence:

-

Receptor Binding: The specific tautomer present may have a different binding affinity for a biological target.

-

Pharmacokinetics: The polarity and hydrogen bonding capacity, which differ between tautomers, can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Prodrug Design: The P-H bond can be a site for modification in prodrug strategies, with the in vivo regeneration of the active phosphinic acid.[14]

Conclusion

The tautomerism of phosphinic acids is a fundamental principle that dictates their stability, reactivity, and utility. The equilibrium between the dominant P(V) and reactive P(III) forms is a delicate balance controlled by the electronic nature of substituents and the surrounding solvent environment. While direct intramolecular conversion is energetically forbidden, intermolecular and catalyzed pathways provide ready access to the crucial P(III) tautomer. A synergistic approach, combining high-level computational analysis with definitive spectroscopic experiments, provides the clearest picture of this dynamic process. For chemists in synthesis and drug discovery, a deep understanding of this tautomerism is not just beneficial—it is essential for innovation and the rational design of next-generation molecules.

References

-

Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. [Link]

-

Vincze, D., Bagi, P., & Ábrányi-Balogh, P. (2019). Theoretical investigation on the tautomerization mechanism of phosphinic acids. Full article. [Link]

-

Peck, S. C., Chekan, J. R., & van der Donk, W. A. (2012). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 81, 427-453. [Link]

-

Kosolapoff, G. M. (1951). The Synthesis of Phosphonic and Phosphinic Acids. Organic Reactions, 6, 273-338. [Link]

-

Keglevich, G. (2016). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. SciSpace. [Link]

-

Vincze, D., Bagi, P., Ábrányi-Balogh, P., & Keglevich, G. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. Molecules, 24(21), 3859. [Link]

-

Peck, S. C., Chekan, J. R., & van der Donk, W. A. (2012). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. PMC. [Link]

-

Guthrie, J. P. (1979). Tautomerization equilibria for phosphorous acid and its ethyl esters, free energies of formation of phosphorous and phosphonic acids and their ethyl esters, and pKa values for ionization of the P—H bond in phosphonic acid and phosphonic esters. Canadian Journal of Chemistry, 57(2), 236-239. [Link]

-

Wikipedia. (n.d.). Hypophosphorous acid. [Link]

-

Janesko, B. G., Fisher, H. C., Bridle, M. J., & Montchamp, J.-L. (2015). P(═O)H to P–OH Tautomerism: A Theoretical and Experimental Study. The Journal of Organic Chemistry, 80(20), 10025-10032. [Link]

-

Ordóñez, M., & Cativiela, C. (2007). Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. Current Organic Chemistry, 11(10), 879-895. [Link]

-

Janesko, B. G., Fisher, H. C., Bridle, M. J., & Montchamp, J. L. (2015). P(O)H to P-OH Tautomerism: A Theoretical and Experimental Study. Semantic Scholar. [Link]

-

Vincze, D., Bagi, P., & Ábrányi-Balogh, P. (2018). Theoretical investigation on the tautomerization mechanism of phosphinic acids. ResearchGate. [Link]

-

Vincze, D., Bagi, P., Ábrányi-Balogh, P., & Keglevich, G. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. ResearchGate. [Link]

-

Janesko, B. G., Fisher, H. C., Bridle, M. J., & Montchamp, J.-L. (2015). P(═O)H to P–OH Tautomerism: A Theoretical and Experimental Study. The Journal of Organic Chemistry. [Link]

-

Yokomatsu, T. (2007). [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities]. Yakugaku Zasshi, 127(6), 949-961. [Link]

-

ResearchGate. (n.d.). Equilibrium of the free phosphinic acid (2) its P(III) tautomer (2′) and the acetone adduct (3). [Link]

-

Keshavarzipour, F., & Tavakol, H. (2018). The Substituent Effect on the Energy Profiles of Inter and Intramolecular Proton Transfers between Phosphine Oxide-Phosphinous Acid Tautomers. ResearchGate. [Link]

-

Keglevich, G., & Szekrényi, A. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511. [Link]

-

Głowacka, I. E., & Głowacki, E. D. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929. [Link]

-

Khomutov, M. A., et al. (2022). Enzymatic Synthesis of Biologically Active H-Phosphinic Analogue of α-Ketoglutarate. MDPI. [Link]

-

Ordóñez, M., & Cativiela, C. (2009). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Tetrahedron, 65(1), 17-49. [Link]

-

Guthrie, J. P. (1979). Tautomerization equilibria for phosphorous acid and its ethyl esters, free energies of formation of phosphorous and phosphonic acids and their ethyl esters, and pKa values for ionization of the P-H bond in phosphonic acid and phosphonic esters. Canadian Science Publishing. [Link]

-

Campbell, M. M., & Carruthers, N. (1988). Synthesis of α-aminophosphonic and α-aminophosphinic acids and derived dipeptides from 4-acetoxyazetidin-2-ones. Journal of the Chemical Society, Chemical Communications, (8), 503-504. [Link]

-

ResearchGate. (n.d.). Synthesis of α-aminophosphonic and α-aminophosphinic acids. [Link]

-

Babu, N. S., & Jayaprakash, D. (2015). Density functional theory (DFT) studies on the tautomerism of Cyanuric acid in gas phase and in different solvents. Journal of Chemical and Pharmaceutical Research, 7(4), 1155-1160. [Link]

-

ResearchGate. (n.d.). Stabilization of the tautomers HP(OH)2 and P(OH)3 of hypophosphorous and phosphorous acids as ligands. [Link]

-

Bianchini, C., et al. (2003). Stabilization of the tautomers HP(OH)2 and P(OH)3 of hypophosphorous and phosphorous acids as ligands. Dalton Transactions, (11), 2253-2260. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

Sources

- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypophosphorous acid - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 12. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Geometry of Methylphenylphosphinic Acid: An In-depth Technical Guide

Foreword

In the landscape of drug development and materials science, a profound understanding of molecular architecture is not merely academic—it is the bedrock of innovation. The precise arrangement of atoms in a molecule dictates its reactivity, its interaction with biological targets, and its bulk physical properties. Methylphenylphosphinic acid (MPPA), a chiral organophosphorus compound, serves as a quintessential example. Its P-chiral center makes it a valuable building block in asymmetric synthesis and a key moiety in various ligands and catalysts. This guide provides a deep dive into the molecular geometry of MPPA, synthesizing experimental data with computational insights to offer a holistic and field-relevant perspective for researchers, scientists, and drug development professionals.

The Core Architecture: An Overview of Methylphenylphosphinic Acid

Methylphenylphosphinic acid (C₇H₉O₂P) is a phosphinic acid derivative characterized by a central phosphorus atom bonded to a methyl group, a phenyl group, a hydroxyl group, and a phosphoryl oxygen. This tetrahedral arrangement around the phosphorus atom results in chirality, making MPPA a subject of significant interest. The solid-state form of this molecule provides the most direct and precise measurement of its geometry, a task for which single-crystal X-ray diffraction is the gold standard.

Experimental Determination: Unveiling the Solid-State Geometry via Single-Crystal X-ray Crystallography

The most definitive method for determining the three-dimensional structure of a molecule is by analyzing its crystalline form. The crystal lattice provides a highly ordered, repeating array of molecules, allowing for precise measurement of atomic positions through the diffraction of X-rays.

The "Why": Causality in Experimental Design

The choice of single-crystal X-ray diffraction is deliberate. Unlike spectroscopic methods which provide averaged information about a bulk sample, this technique maps the electron density of a single, highly ordered unit, providing unambiguous bond lengths, bond angles, and torsional angles. The primary challenge, and a critical determinant of data quality, is the growth of a suitable single crystal. The slow evaporation method from a methanol solution was successfully employed for MPPA, a choice predicated on finding a solvent system where the compound is sufficiently soluble but from which it will slowly precipitate upon solvent removal, allowing for the formation of a well-ordered lattice rather than an amorphous powder.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the standardized workflow for determining the molecular structure of a compound like MPPA.

-

Crystal Growth & Selection :

-

Synthesize and purify methylphenylphosphinic acid.[1]

-

Dissolve the purified compound in a suitable solvent (e.g., methanol) in a loosely covered vial.

-

Allow the solvent to evaporate slowly over several days at a constant temperature, protected from vibration.

-

Under a microscope, select a single, transparent crystal with well-defined faces and no visible cracks or imperfections, typically 0.1-0.3 mm in each dimension. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

-

-

Mounting and Data Collection :

-

Mount the selected crystal on a goniometer head, often using a cryoloop after flash-cooling in liquid nitrogen to minimize radiation damage during data collection.

-

Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker X8 Kappa APEXII).[1]

-

A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction patterns are collected on a detector. Each pattern is an array of spots, or reflections, whose intensity and position are recorded.

-

-

Structure Solution and Refinement :

-

The collected data are processed to determine the unit cell dimensions and the space group. For MPPA, the crystal system is orthorhombic with the centrosymmetric space group Pbca.[1]

-

The "phase problem" is solved using direct methods (e.g., with software like SHELXS97) to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is refined using least-squares methods (e.g., with SHELXL97), optimizing atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[1] The quality of the final structure is assessed using metrics like the R-factor.

-

The Crystal Structure of Methylphenylphosphinic Acid

The analysis reveals that methylphenylphosphinic acid crystallizes as a racemic mixture of its (R) and (S) enantiomers in a centrosymmetric space group.[1] The key feature of the crystal packing is the formation of infinite chains through intermolecular O—H⋯O hydrogen bonds between the phosphinic acid moieties.[1] This strong hydrogen bond, with a P—O···O=P distance of 2.494 (2) Å, significantly influences the solid-state conformation of the molecule.[1]

| Parameter | Value | Source |

| Chemical Formula | C₇H₉O₂P | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [1] |

| a (Å) | 12.4231 (8) | [1] |

| b (Å) | 7.8464 (5) | [1] |

| c (Å) | 15.9801 (10) | [1] |

| V (ų) | 1557.69 (17) | [1] |

| Z (molecules/unit cell) | 8 | [1] |

| Hydrogen Bonding (O···O) | 2.494 (2) Å | [1] |

Table 1: Key crystallographic data for methylphenylphosphinic acid at 296 K.[1]

A comprehensive list of bond lengths and angles is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 841194. Key intramolecular distances and angles around the tetrahedral phosphorus center define its core geometry.

Computational Modeling: The Gas-Phase Geometry via Density Functional Theory (DFT)

While crystallography provides an accurate snapshot of the molecule in the solid state, computational chemistry allows us to predict its intrinsic, gas-phase geometry, free from the influence of crystal packing forces. Density Functional Theory (DFT) is a powerful quantum mechanical method that balances computational cost with high accuracy for this purpose.

The "Why": Rationale for a DFT-Based Approach

A DFT-based geometry optimization calculates the forces on each atom and iteratively adjusts their positions until a minimum energy structure (a stationary point on the potential energy surface) is found. This provides a theoretical equilibrium geometry. By comparing this gas-phase structure to the experimental crystal structure, we can quantify the impact of intermolecular forces, such as the strong hydrogen bonding observed in MPPA. The choice of functional and basis set is critical for accuracy. Hybrid functionals like B3LYP or PBE0 are often chosen for their robust performance with organic and organophosphorus compounds. A triple-zeta basis set, such as 6-311+G(d,p), is recommended to provide sufficient flexibility for accurately describing the electron distribution, particularly around the phosphorus atom.

Protocol: DFT Geometry Optimization

-

Initial Structure Generation :

-

Build an initial 3D model of methylphenylphosphinic acid using molecular modeling software. The crystal structure coordinates can serve as an excellent starting point.

-

-

Method Selection :

-

Choose a reliable DFT functional. A common choice is the B3LYP hybrid functional. For higher accuracy, a functional like PBE0 with a dispersion correction (e.g., D3 or D4) is advisable to account for van der Waals forces.

-

Select an appropriate basis set. A Pople-style basis set like 6-311+G(d,p) or a Dunning-type correlation-consistent basis set (e.g., aug-cc-pVTZ) is suitable. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for describing the polar bonds to oxygen and the lone pairs.

-

-

Geometry Optimization :

-

Perform a geometry optimization calculation. The software will iteratively solve the electronic Schrödinger equation and adjust the nuclear coordinates to minimize the total energy of the molecule.

-

The optimization is considered converged when the forces on the atoms and the change in energy between steps fall below predefined thresholds.

-

-

Verification of Minimum :

-

Perform a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum and not a transition state. The frequency calculation also yields thermodynamic data and vibrational spectra.

-

Synthesis of Results: A Comparative Analysis

Comparing the experimental solid-state geometry with the computationally derived gas-phase geometry is highly instructive.

-

Intramolecular Geometry : The core bond lengths (P-C, P=O, P-O) and bond angles (e.g., O=P-O) are expected to be in close agreement. Minor deviations are anticipated, as the computational model represents an isolated molecule at 0 K, while the experimental data is from a molecule in a crystal lattice at a specific temperature (296 K).[1]

-

Conformation : The most significant differences will likely arise in the torsional angles, particularly involving the phenyl group and the P-O-H bond. In the crystal, the conformation is constrained by the need to form the optimal hydrogen-bonding network.[1] In the gas phase, the molecule is free to adopt its lowest energy conformation, which may differ. The phenyl group's rotation relative to the C-P bond and the orientation of the hydroxyl proton will be key points of comparison.

Conclusion

The molecular geometry of methylphenylphosphinic acid is defined by a chiral, tetrahedral phosphorus center. Single-crystal X-ray diffraction provides a high-resolution view of its structure in the solid state, revealing a conformation governed by strong intermolecular O—H⋯O hydrogen bonds that link the molecules into infinite chains.[1] This experimental data serves as the definitive benchmark. Complementary DFT calculations provide the intrinsic, gas-phase geometry, allowing for a quantitative assessment of the effects of crystal packing forces. For professionals in drug design and materials science, this dual-pronged approach—grounding theoretical models with high-quality experimental data—is essential for building predictive models of molecular behavior and designing new chemical entities with targeted properties.

References

-

Burrow, R. A., & Siqueira da Silva, R. M. (2011). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2005. [Link]

Sources

A Comprehensive Spectroscopic Guide to Methylphenylphosphinic Acid

This in-depth technical guide provides a multi-faceted spectroscopic analysis of methylphenylphosphinic acid (C₇H₉O₂P). Designed for researchers, scientists, and professionals in drug development, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to offer a holistic understanding of this organophosphorus compound. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and validated understanding of the molecule's structure and properties.

Introduction: The Significance of Methylphenylphosphinic Acid

Methylphenylphosphinic acid, a member of the phosphinic acid class of compounds, possesses a stereogenic phosphorus center, rendering it chiral. Its structure, featuring both a methyl and a phenyl group directly bonded to phosphorus, makes it a valuable synthon and a subject of interest in coordination chemistry and materials science.[1] The precise characterization of its structure is paramount for its application in these fields, and a combination of spectroscopic techniques provides the most definitive means of achieving this. This guide will explore the unique spectral signature of methylphenylphosphinic acid, offering insights into how each analytical technique contributes to its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of methylphenylphosphinic acid in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectral Features:

-

Methyl Protons (CH₃-P): A doublet in the upfield region (typically 1.5-2.0 ppm). The splitting into a doublet is due to coupling with the phosphorus nucleus (²J(H,P)).

-

Phenyl Protons (C₆H₅-P): A complex multiplet pattern in the aromatic region (7.4-8.0 ppm). The protons in the ortho, meta, and para positions will have slightly different chemical shifts and will show coupling to the phosphorus nucleus (J(H,P)) in addition to proton-proton coupling.

-

Acidic Proton (P-OH): A broad singlet whose chemical shift is highly dependent on the solvent and concentration. This peak may exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of methylphenylphosphinic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly of the acidic proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the expected chemical shift range (e.g., 0-12 ppm).

-

Integration of the peaks should be performed to determine the relative number of protons in each environment.

-

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal, and coupling to the phosphorus nucleus provides valuable structural information.

¹³C NMR Spectral Data Summary:

| Carbon Atom | Chemical Shift (δ) in ppm |

| Methyl (CH₃) | 17.5 |

| C1 (ipso) | 131.1 (d, ¹J(C,P) = 113.8 Hz) |

| C2, C6 (ortho) | 131.7 (d, ²J(C,P) = 9.9 Hz) |

| C3, C5 (meta) | 128.8 (d, ³J(C,P) = 12.1 Hz) |

| C4 (para) | 132.2 (d, ⁴J(C,P) = 2.8 Hz) |

| Data sourced from SpectraBase.[3] |

Interpretation and Causality:

-

The methyl carbon appears at a characteristic upfield chemical shift.[4]

-

The ipso-carbon (C1), directly attached to the phosphorus, shows a large one-bond coupling constant (¹J(C,P)), which is a definitive indicator of this connectivity. Its chemical shift is significantly different from the other aromatic carbons.

-

The ortho, meta, and para carbons exhibit smaller, distance-dependent coupling constants to the phosphorus atom (²J(C,P), ³J(C,P), and ⁴J(C,P) respectively). This pattern of decreasing coupling constant with increasing number of bonds from the phosphorus atom is a key feature in the spectra of phenylphosphine derivatives.[4]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-resolution NMR spectrometer with a broadband probe is necessary.

-

Acquisition Parameters:

-

A standard proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to singlets for each carbon (though P-C couplings will remain).

-

A wider spectral width (e.g., 0-200 ppm) is used.

-

A longer acquisition time and a greater number of scans are needed to obtain a good signal-to-noise ratio.

-

³¹P NMR Spectroscopy: The Phosphorus Core

³¹P NMR is a highly sensitive and direct method for characterizing phosphorus-containing compounds.[5] The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, making it an excellent probe for the chemical environment around the phosphorus atom.[5]

Expected ³¹P NMR Spectral Features:

Experimental Protocol for ³¹P NMR Spectroscopy:

-

Sample Preparation: Similar to ¹H NMR, 5-10 mg of the sample is dissolved in a deuterated solvent.

-

Instrumentation: An NMR spectrometer equipped with a probe capable of observing the ³¹P nucleus is required.

-

Acquisition Parameters:

-

Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.

-

The spectral width should be set to cover the expected range for phosphinic acids.

-

An external standard, such as 85% H₃PO₄, is commonly used for chemical shift referencing (δ = 0 ppm).

-

NMR Data Acquisition and Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

IR Spectral Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3100 | Medium | C-H stretching (aromatic and aliphatic) |

| ~2500-2700 | Broad | O-H stretching (in P-OH) |

| ~1600, 1480, 1440 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1200 | Strong | P=O stretching (phosphoryl group) |

| ~1000-1150 | Strong | P-O stretching |

| ~900-1000 | Strong | P-C stretching |

| ~700-800 | Strong | C-H bending (out-of-plane, aromatic) |

| Data is a composite interpretation based on available spectra and typical values for phosphinic acids.[1][3] |

Interpretation and Causality:

-

The most characteristic and intense absorption is the P=O stretch , which is a hallmark of pentavalent phosphorus compounds.

-

The O-H stretch of the phosphinic acid group is typically very broad and appears at lower wavenumbers than the O-H stretch of alcohols or carboxylic acids due to strong hydrogen bonding.

-

The presence of the phenyl group is confirmed by the aromatic C=C stretching bands and the C-H out-of-plane bending bands.

-

The methyl group is evidenced by the aliphatic C-H stretching vibrations.

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

-

Sample Preparation: A small amount of the solid methylphenylphosphinic acid is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Acquisition:

-

A background spectrum of the clean ATR crystal is collected.

-

The sample spectrum is then collected.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Mass Spectrometry Data Summary (GC-MS):

| m/z | Interpretation |

| 156 | Molecular ion [M]⁺ |

| 141 | [M - CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

| Data sourced from NIST Mass Spectrometry Data Center via PubChem.[3] |

Interpretation and Causality:

-

The peak at m/z 156 corresponds to the molecular weight of methylphenylphosphinic acid (C₇H₉O₂P), confirming its elemental composition.[3]

-

The fragmentation pattern provides structural clues. The loss of a methyl group (mass 15) to give a fragment at m/z 141 is a common fragmentation pathway for molecules containing a methyl group.

-

The presence of a peak at m/z 77 is a strong indicator of a phenyl group.

Experimental Protocol for GC-MS:

-

Sample Preparation: The sample is dissolved in a volatile solvent. Derivatization may be necessary to increase the volatility of the acidic compound.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the column stationary phase.

-

The separated components then enter the MS, where they are ionized (typically by electron impact), and the resulting ions are separated by their m/z ratio.

-

Integrated Spectroscopic Analysis Workflow

Caption: Integrated analysis of spectroscopic data.

Conclusion

The comprehensive analysis of methylphenylphosphinic acid using NMR, IR, and MS provides a self-validating system for its structural elucidation. NMR spectroscopy reveals the precise connectivity of the atoms and their chemical environments. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and corroborates the structural features through fragmentation analysis. The synergy of these techniques allows for an unambiguous and confident characterization of methylphenylphosphinic acid, which is essential for its application in scientific research and development.

References

-

PubChem. Methylphenylphosphinic acid. National Center for Biotechnology Information. [Link]

-

NIST. Methylphosphonic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Burrow, R. A., et al. (2011). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2005. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. [Link]

-

PubChem. Methylphosphonic acid. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240714). [Link]

-

University of Arizona. 31 Phosphorus NMR. [Link]

-

ResearchGate. Characterization of methylphosphonate as a 31P NMR pH indicator. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

NIST. Phosphinic acid, diphenyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

PubChemLite. Methylphenylphosphinic acid (C7H9O2P). [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2016). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

PubMed. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. [Link]

-

The Royal Society of Chemistry. (2004). Supplementary data. [Link]

-

MassBank. Phosphoric acid; EI-B; MS; 3 TMS; RT: 452.70 s. [Link]

-

CAS Common Chemistry. P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

NIST. Phosphoric acid, (1-methylethyl)phenyl diphenyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

MDPI. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. [Link]

-

NIST. Methyl diphenylphosphinite. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

Sources

- 1. Methyl(phenyl)phosphinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylphosphinic acid(1779-48-2) 1H NMR spectrum [chemicalbook.com]

- 3. Methylphenylphosphinic acid | C7H9O2P | CID 345468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. rsc.org [rsc.org]

Introduction: The Physicochemical Significance of Methylphenylphosphinic Acid

An In-depth Technical Guide to the Acidity and pKa of Methylphenylphosphinic Acid

Methylphenylphosphinic acid, a chiral organophosphorus compound, holds a significant position in synthetic chemistry and materials science. Its structure, featuring a tetrahedral phosphorus center bonded to a methyl group, a phenyl group, a hydroxyl group, and a phosphoryl oxygen, makes it a valuable building block and resolving agent.[1][2] Understanding the acidity and the corresponding acid dissociation constant (pKa) of this molecule is paramount for researchers, as this fundamental property governs its behavior in chemical and biological systems. The pKa value dictates the molecule's ionization state at a given pH, which in turn influences critical parameters such as solubility, lipophilicity, reactivity, and its ability to interact with other molecules, including biological targets. This guide provides a comprehensive exploration of the theoretical underpinnings of methylphenylphosphinic acid's acidity, details field-proven experimental protocols for pKa determination, and discusses the practical implications for scientific research and development.

Theoretical Framework of Acidity

The acidity of methylphenylphosphinic acid stems from the dissociation of the proton from its hydroxyl group (-P(O)OH). The equilibrium for this dissociation in water can be represented as:

C₆H₅(CH₃)P(O)OH + H₂O ⇌ C₆H₅(CH₃)P(O)O⁻ + H₃O⁺

The strength of an acid is quantified by its acid dissociation constant (Ka), and more conveniently, by its pKa value, which is the negative logarithm of Ka. A lower pKa signifies a stronger acid, indicating a greater tendency to donate a proton in an aqueous solution.[3]

The Henderson-Hasselbalch Equation: Linking pH and pKa

The relationship between pKa, pH, and the ratio of the deprotonated (conjugate base, A⁻) to the protonated (acid, HA) forms of the molecule is described by the Henderson-Hasselbalch equation:[3][4][5][6]

pH = pKa + log ( [A⁻] / [HA] )

This equation is fundamental for predicting the ionization state of the acid at a specific pH.[4][7] When the concentrations of the acidic and conjugate base forms are equal ([A⁻] = [HA]), the logarithmic term becomes zero, and the pH is equal to the pKa.[5][7] This principle forms the basis of many experimental pKa determination methods.

Structural Influences on Acidity

The acidity of methylphenylphosphinic acid is modulated by the electronic effects of the substituents attached directly to the phosphorus atom:

-

Phosphoryl Group (P=O): The highly electronegative oxygen atom in the phosphoryl group strongly withdraws electron density from the phosphorus atom. This inductive effect polarizes the P-O bond and, subsequently, the O-H bond, facilitating the release of the proton.

-

Phenyl Group (C₆H₅): The phenyl group acts as an electron-withdrawing group through a negative inductive effect (-I), further stabilizing the resulting phosphinate anion through delocalization of the negative charge.

-

Methyl Group (CH₃): The methyl group is an electron-donating group through a positive inductive effect (+I). This effect slightly destabilizes the conjugate base by increasing electron density on the phosphorus atom, thereby making the acid weaker compared to a hypothetical analogue with a more electron-withdrawing group.

The net acidity is a balance of these competing electronic effects. In comparison to related compounds, phosphinic acids are generally considered strong acids.[8][9] For context, the parent phosphinic acid (H₂P(O)OH) has a pKa of approximately 1.1.[8] Phenylphosphonic acid, which has two acidic protons, has a first pKa (pK1) of around 1.83.[10][11] The acidity of methylphenylphosphinic acid is expected to fall in a similar range, influenced by the combined effects of its organic substituents.

Experimental Determination of pKa

Accurate determination of pKa requires robust experimental methods. Potentiometric titration, spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy are the most common and reliable techniques employed.

Potentiometric Titration

This is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the acid as a standardized strong base is incrementally added. The pKa is found at the midpoint of the titration curve, where half of the acid has been neutralized.

-

Preparation: Accurately weigh a sample of methylphenylphosphinic acid and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titrant Standardization: Prepare a standardized solution of a strong base, typically ~0.1 M sodium hydroxide (NaOH), and accurately determine its concentration by titrating against a primary standard like potassium hydrogen phthalate (KHP).

-

pH Meter Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa.

-

Titration Setup: Place the acid solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Position the burette containing the standardized NaOH solution above the beaker.

-